3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (molecular formula: C₇H₄ClNO₂S; molecular weight: 201.63 g/mol) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a chlorine substituent at position 3 and a carboxylic acid group at position 5 . This compound has garnered significant interest in medicinal chemistry due to its role as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in modulating synaptic plasticity and cognitive function via regulation of D-serine levels . Preclinical studies demonstrate its ability to enhance hippocampal theta rhythm and recognition memory in rodent models, making it a candidate for neuropsychiatric disorders such as schizophrenia .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNVONVURZBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619863 | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-33-9 | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The compound readily undergoes substitution reactions, particularly acylation.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in dichloromethane-methanol mixture at 0-5°C.
Substitution: Chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various acylated derivatives, which can be further modified for specific applications .
Scientific Research Applications
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits lysine-specific demethylases, thereby affecting histone methylation and gene expression . This mechanism is particularly relevant in oncology research, where histone modification plays a crucial role .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 3-chloro derivative exhibits superior DAAO inhibition compared to 2-chloro analogs, likely due to optimized steric and electronic interactions with the enzyme’s active site .
- Methyl and Ester Derivatives : Methylation at position 4 (e.g., 4-Methyl analog) shifts applications toward antiparasitic drug development, as seen in Giardia duodenalis inhibitors . Esterification (e.g., methyl ester in ) enhances lipophilicity, improving antimicrobial activity .
Biological Activity
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 332099-33-9) is a heterocyclic compound with a unique thieno-pyrrole structure. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 201.63 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO), which plays a significant role in various physiological processes.
Chemical Structure and Properties
The structural features of this compound include:
- Chloro substituent at the third position of the thieno ring.
- Carboxylic acid functional group at the fifth position of the pyrrole ring.
These features contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 201.63 g/mol |
| CAS Number | 332099-33-9 |
The primary biological activity of this compound is attributed to its role as an inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, influencing neurotransmission and immune responses. The compound exhibits potent inhibitory effects on DAO, with IC50 values reported as follows:
- Human DAO : 145 nM
- Rat DAO : 114 nM
The inhibition of DAO leads to increased levels of D-amino acids, particularly D-serine, which can enhance NMDA receptor-mediated neurotransmission, potentially impacting cognitive functions and neuroprotection.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In studies involving similar thieno-pyrrole derivatives, compounds demonstrated IC50 values ranging from 29 µM to 59 µM against different cancer cell lines. These findings suggest potential for anticancer applications.
-
Enzyme Inhibition Studies :
- Similar compounds have shown promising results in inhibiting tyrosine kinases, which are critical in cancer progression. For instance, a derivative exhibited IC50 values comparable to established kinase inhibitors like sunitinib.
Applications and Future Directions
The unique combination of heterocyclic rings and functional groups in this compound opens avenues for various applications:
- Neuropharmacology : Due to its action on DAO and influence on neurotransmitter levels.
- Cancer Therapy : As a potential lead compound for developing new anticancer agents targeting specific kinases or pathways influenced by D-amino acids.
Q & A
Q. What synthetic methodologies are reported for preparing 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives?
The synthesis typically involves multi-step protocols starting from thiophene or pyrrole precursors. For example, 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is synthesized via cyclization of 5-methylthiophene-2-carbaldehyde followed by carboxylation and functionalization. Chlorination at the 3-position can be achieved using reagents like oxalyl chloride in dichloromethane with catalytic DMF . Derivatives such as esters or amides are prepared via activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) followed by nucleophilic substitution .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on 1H/13C NMR (to confirm substitution patterns and aromaticity), high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC purity assays (>95% purity is standard for pharmacological studies). X-ray crystallography of related thieno-pyrrole derivatives (e.g., LSD1 inhibitor complexes) confirms regiochemistry and planarity of the fused heterocyclic system .
Q. What in vitro assays are used to evaluate its pharmacological activity?
Primary screens include:
- D-amino acid oxidase (DAO) inhibition assays : Measured via spectrophotometric detection of H₂O₂ production from D-serine oxidation. IC₅₀ values for this compound (compound 8) are compared to reference inhibitors like 5-chlorobenzo[d]isoxazol-3-ol (CBIO) .
- Cellular permeability : Caco-2 monolayer assays assess blood-brain barrier penetration potential, critical for CNS-targeted applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 2 or 4) impact DAO inhibition potency and selectivity?
Systematic SAR studies reveal that:
- Electron-withdrawing groups (e.g., Cl at position 3) enhance DAO binding affinity by stabilizing π-π interactions with the FAD cofactor.
- Methylation at position 4 reduces metabolic clearance but may decrease solubility.
- Carboxamide derivatives (e.g., N-phenyl substituents) improve selectivity over related enzymes like LSD1, as shown in TR-FRET-based enzyme inhibition assays . Contradictions arise in vivo: While compound 8 shows sub-micromolar IC₅₀ in vitro, its efficacy in rodent pain models is moderate, suggesting off-target effects or pharmacokinetic limitations .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma/tissue half-life, protein binding, and metabolite identification (via LC-MS/MS) in rodents. For example, oral dosing in CD1 mice showed rapid clearance (T₁/₂ ~2 hr), necessitating prodrug formulations .
- Target engagement assays : Use ex vivo brain slice electrophysiology to verify DAO inhibition via D-serine level modulation (HPLC-UV quantification) .
- Off-target screening : Profile against cytochrome P450 isoforms and neurotransmitter receptors (e.g., NMDA) to rule out confounding interactions .
Q. How is this compound applied in epigenetics research (e.g., LSD1/KDM1A inhibition)?
Thieno-pyrrole carboxamides act as reversible LSD1 inhibitors by binding the flavin adenine dinucleotide (FAD) pocket. Key steps include:
- TR-FRET-based demethylase assays : Quantify H3K4me2 demethylation inhibition (IC₅₀ for optimized analogs: ~0.16 μM) .
- Crystallography : Co-crystal structures (PDB: 5LA) confirm hydrogen bonding between the carboxylic acid and Arg316/Lys661 residues, guiding rational design .
- Cellular assays : Measure LSD1 target gene re-expression (e.g., CD86 in leukemia cells) via qRT-PCR or flow cytometry .
Data Contradictions and Mitigation
Q. Why do some studies report conflicting results on neurobehavioral effects?
Discrepancies in rodent models (e.g., formalin-induced pain vs. open-field tests) may stem from:
- Dose-dependent effects : Compound 8 shows bell-shaped efficacy curves (optimal at 30 mg/kg, reduced at higher doses due to off-target sedation) .
- Strain-specific DAO expression : Sprague Dawley rats exhibit higher baseline DAO activity than CD1 mice, altering D-serine modulation dynamics . Mitigation: Standardize animal models and use CRISPR-engineered DAO-knockout controls to isolate compound-specific effects.
Methodological Recommendations
- Synthesis : Optimize chlorination using flow microreactors for reproducibility and scalability .
- Analytical QC : Pair HRMS with ion mobility spectrometry to detect isomeric impurities in batches .
- In vivo testing : Use telemetry for real-time monitoring of neurophysiological responses during pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
